Biological Activity and Therapeutic Potential of Morpholine-2,6-Dione Derivatives
Biological Activity and Therapeutic Potential of Morpholine-2,6-Dione Derivatives
[1]
Executive Summary
The morpholine-2,6-dione scaffold represents a distinct and chemically reactive class of heterocyclic compounds derived from iminodiacetic acid. Often overshadowed by their structural isomers (morpholine-3,5-diones) and nitrogen analogues (piperazine-2,6-diones), morpholine-2,6-diones possess unique electrophilic properties that drive their biological activity.
This technical guide dissects the pharmacological profile of morpholine-2,6-dione derivatives, distinguishing between the reactive anhydride core (2,6-dione) and the stable imide core (3,5-dione) . While the former serves as a potent acylating agent with anticancer potential and utility as a precursor for topoisomerase II inhibitors (e.g., Dexrazoxane analogues), the latter exhibits anticonvulsant and antimicrobial properties via non-covalent receptor modulation.
Structural Classification & Chemical Competence
To ensure scientific integrity, we must first disambiguate the nomenclature, as biological activity is strictly dependent on the position of the carbonyl groups relative to the heteroatoms.
The Three Core Scaffolds
| Scaffold Name | IUPAC Description | Chemical Nature | Primary Bioactivity |
| Morpholine-2,6-dione | 4-substituted-2,6-morpholinedione | Cyclic Anhydride (Activated) | Anticancer (Alkylating/Acylating), Synthron for Topo II inhibitors |
| Morpholine-3,5-dione | 4-substituted-3,5-morpholinedione | Cyclic Imide (Stable) | Anticonvulsant, Antimicrobial |
| Morpholine-2,5-dione | 3,6-substituted-2,5-morpholinedione | Depsipeptide (Lactone/Lactam) | Antibacterial, Immunomodulatory |
Mechanistic Reactivity (Graphviz Visualization)
The following diagram illustrates the reactivity profile of the morpholine-2,6-dione core compared to its isomers.
Figure 1: Mechanistic divergence between the 2,6-dione (electrophilic/covalent) and 3,5-dione (non-covalent) scaffolds.
Biological Activity of Morpholine-2,6-Dione (Anhydride) Derivatives
The morpholine-2,6-dione core (e.g., 4-(4-chlorophenyl)morpholine-2,6-dione ) acts primarily as a "suicide substrate" or activated acylating agent. Its instability in aqueous media is a feature, not a bug, allowing it to react with nucleophilic residues in the binding pockets of enzymes.
Anticancer Activity[1][2]
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Mechanism: The 2,6-dione ring is susceptible to nucleophilic attack by amino groups (Lysine) or thiol groups (Cysteine) on proteins. This results in the ring-opening acylation of the target, potentially inhibiting enzymes involved in cell proliferation or DNA repair.
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Key Compound: 4-(4-Chlorophenyl)morpholine-2,6-dione (CAS: 30042-49-0).
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Target: Human leukemia cells.[1]
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Observed Effect: Cytotoxicity and induction of apoptosis.
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Pathway: Potential activation of caspase cascades or direct DNA alkylation/acylation.
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Bis-Intercalators: The 2,6-dione is the synthetic precursor to bis(2,6-dioxopiperazines) (e.g., ICRF-154, ICRF-193). While the final drug is a piperazine, the morpholine-2,6-dione moiety is often used to tether DNA-intercalating units (like naphthalimides) via the anhydride reactivity, creating hybrid molecules that target Topoisomerase II.
Enzyme Inhibition (Covalent)
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Target: Proteases and Esterases.
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Activity: Irreversible inhibition via acylation of the active site serine or cysteine.
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Application: Used as a warhead in the design of activity-based probes to label specific enzymes in proteomic studies.
Biological Activity of Morpholine-3,5-Dione (Imide) Derivatives[4][5]
Often confused with the 2,6-dione, the 3,5-dione (Diglycolimide) is chemically stable and functions as a classic pharmacophore in medicinal chemistry.
Anticonvulsant Activity
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Mechanism: Structural similarity to succinimides (Ethosuximide) and glutarimides . The imide moiety functions as a hydrogen bond donor/acceptor system that interacts with the GABA-A receptor complex or voltage-gated sodium channels.
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SAR Insights:
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N-Substitution: Essential for lipophilicity and blood-brain barrier (BBB) penetration. Aryl or alkyl groups at N-4 modulate potency.
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C-Substitution: Alkyl groups at C-2/C-6 (flanking the oxygen) increase metabolic stability and selectivity.
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Data: N-substituted morpholine-3,5-diones have shown protection against Maximal Electroshock (MES) induced seizures in rodent models, with ED50 values comparable to standard hydantoins.
Antimicrobial & Antifungal
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Compound: 2-(3-amino-propyl)-6-isobutyl-morpholine-3,5-dione .[2]
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Source: Secondary metabolite from Rhizopus stolonifer.[2]
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Activity: Moderate antibacterial activity against Gram-positive organisms; comparable to imipenem against specific Gram-negative strains.[2]
Experimental Protocols
Synthesis of 4-Substituted Morpholine-2,6-Diones
Rationale: This protocol generates the reactive anhydride core used for anticancer screening or further derivatization.
Reagents: N-substituted iminodiacetic acid, Acetic anhydride (or Trifluoroacetic anhydride).[3] Workflow:
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Suspension: Suspend 10 mmol of N-(4-chlorophenyl)iminodiacetic acid in 30 mL of anhydrous ethyl acetate.
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Cyclization: Add 1.2 equivalents of trifluoroacetic anhydride (TFAA) dropwise at 0°C.
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Note: TFAA is preferred over acetic anhydride for milder conditions and easier workup.
-
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Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of acid, appearance of less polar spot).
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Isolation: Evaporate solvent in vacuo. Wash the residue with cold dry ether/hexane.
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Storage: Store under inert atmosphere (Argon) at -20°C. Critical: The product is moisture-sensitive and will hydrolyze back to the diacid if exposed to air.
In Vitro Cytotoxicity Assay (MTT)
Rationale: To evaluate the antiproliferative potential of the morpholine-2,6-dione derivatives against cancer cell lines (e.g., HL-60 leukemia).
Protocol:
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Seeding: Seed HL-60 cells at
cells/well in 96-well plates containing RPMI-1640 medium. -
Treatment: Add test compounds (dissolved in DMSO) at concentrations ranging from 0.1 to 100
M.-
Control: 0.1% DMSO vehicle.
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Positive Control: Doxorubicin or Etoposide.
-
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Incubation: Incubate for 48 hours at 37°C, 5% CO2.
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Labeling: Add 20
L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove supernatant and add 100
L DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
Summary of Key Derivatives & Data
| Compound Class | Substituent (R) | Target / Assay | Activity / IC50 | Ref |
| Morpholine-2,6-dione | 4-Chlorophenyl | HL-60 Leukemia | Active (Cytotoxic) | [1] |
| Morpholine-2,6-dione | 4-Methylsulfonyl | Castagnoli-Cushman | Synthetic Intermediate | [2] |
| Morpholine-3,5-dione | 2-(3-aminopropyl)-6-isobutyl | Bacterial Growth | MIC ~ Imipenem | [3] |
| Morpholine-2,5-dione | 3,6-di(isopropyl) | Rat Thymocytes | Immunomodulatory | [4] |
References
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Building Blocks: 4-(4-Chlorophenyl)morpholine-2,6-dione. CymitQuimica. Link
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The Castagnoli–Cushman Reaction. Molecules, 2023. Link
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Novel morpholine alkaloid as a secondary metabolite from Rhizopus stolonifer. ACS Fall 2025. Link
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Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones. Food Chem. Toxicol., 2012.[4] Link
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Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors. J. Med. Chem., 1994. Link
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. Novel morpholine alkaloid as a secondary metabolite from Rhizopus stolonifer and its effectiveness as an antibacterial agent | Poster Board #530 - American Chemical Society [acs.digitellinc.com]
- 3. Structure–Activity Relationships of 1,3-Dialkylxanthine Derivatives at Rat A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulatory effect on rat thymocytes proliferation and antimicrobial activity of two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
